molecular formula C14H19NO2 B1461717 Methyl 2-(piperidin-1-ylmethyl)benzoate CAS No. 914347-17-4

Methyl 2-(piperidin-1-ylmethyl)benzoate

Cat. No.: B1461717
CAS No.: 914347-17-4
M. Wt: 233.31 g/mol
InChI Key: JWLYKHGRBOJVGQ-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-1-ylmethyl)benzoate is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A study on synthesized benzimidazole derivatives, including one with a structure closely related to Methyl 2-(piperidin-1-ylmethyl)benzoate, demonstrated their effectiveness as corrosion inhibitors for N80 steel in hydrochloric acid. The derivatives showed high inhibition efficiency, which increased with concentration. These inhibitors are mixed type, reducing corrosion via adsorption on the steel surface, as evidenced by various spectroscopic and microscopic analyses, alongside quantum chemical calculations to correlate the experimental findings (Yadav et al., 2016).

Antiparasitic Activity

Piper species derivatives, similar in function to this compound, were found to have significant antiparasitic activity. These compounds, obtained from Piper glabratum and P. acutifolium, exhibited notable effects against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum in vitro. The study identified specific derivatives with promising leishmanicidal and trypanocidal activities, highlighting their potential as leads for antiparasitic drug development (Flores et al., 2008).

Metabolic Pathways in Drug Development

Research into the oxidative metabolism of novel antidepressants identified specific pathways involved in the metabolism of compounds structurally related to this compound. These studies provide insights into the enzymatic processes leading to the formation of active or inactive metabolites, critical for understanding drug efficacy and safety (Hvenegaard et al., 2012).

Coordination Polymer Synthesis

In the field of materials science, compounds akin to this compound have been used to synthesize coordination polymers. These polymers, featuring specific structural units, showcase potential applications in catalysis, gas storage, or as functional materials due to their unique properties, as demonstrated by a study synthesizing a nickel(II) coordination polymer (Fan et al., 2001).

Antiproliferative Effects on Leukemic Cells

Novel thiazolidinone, pyridine, and piperazine-based conjugates, structurally related to this compound, have been synthesized and tested for their antiproliferative effects on human leukemic cells. Certain compounds in this series demonstrated potent activity, suggesting their potential in leukemia therapy (Kumar et al., 2014).

Properties

IUPAC Name

methyl 2-(piperidin-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13-8-4-3-7-12(13)11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLYKHGRBOJVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659464
Record name Methyl 2-[(piperidin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-17-4
Record name Methyl 2-[(piperidin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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